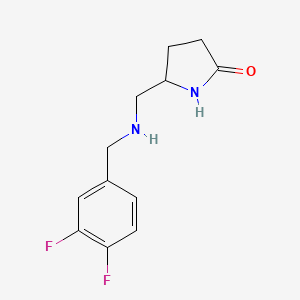
5-(((3,4-Difluorobenzyl)amino)methyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({[(3,4-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidin-2-one core, which is a five-membered lactam ring, substituted with a 3,4-difluorophenylmethyl group and an aminomethyl group. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(3,4-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through the cyclization of appropriate precursors, such as γ-aminobutyric acid derivatives.
Introduction of the 3,4-Difluorophenylmethyl Group: This step involves the reaction of the pyrrolidin-2-one core with a 3,4-difluorobenzyl halide under basic conditions to form the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidin-2-one ring, converting it to a hydroxyl group.
Substitution: The fluorine atoms in the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-({[(3,4-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 3,4-difluorophenyl group enhances its binding affinity and specificity. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Difluorophenylmethylamine: Shares the 3,4-difluorophenylmethyl group but lacks the pyrrolidin-2-one core.
Pyrrolidin-2-one Derivatives: Compounds with similar lactam cores but different substituents.
Uniqueness
5-({[(3,4-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one is unique due to the combination of its structural features, which confer enhanced stability, biological activity, and versatility in chemical reactions. The presence of both the 3,4-difluorophenylmethyl group and the aminomethyl group in the pyrrolidin-2-one core distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C12H14F2N2O |
|---|---|
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
5-[[(3,4-difluorophenyl)methylamino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H14F2N2O/c13-10-3-1-8(5-11(10)14)6-15-7-9-2-4-12(17)16-9/h1,3,5,9,15H,2,4,6-7H2,(H,16,17) |
Clé InChI |
APPWLTAWXXMMGP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1CNCC2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyrrolidin-1-yl)benzoic acid](/img/structure/B13520667.png)
![1-[1-(5-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13520670.png)
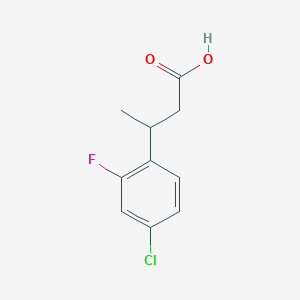
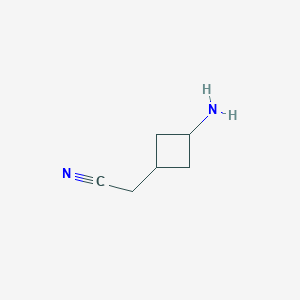

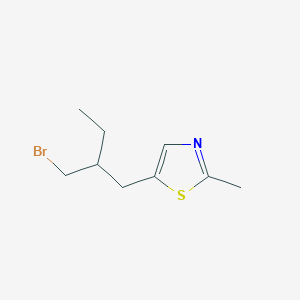

![1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid](/img/structure/B13520699.png)
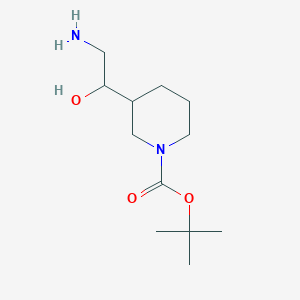
![2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid](/img/structure/B13520711.png)
![2-((Tert-butoxycarbonyl)amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13520721.png)
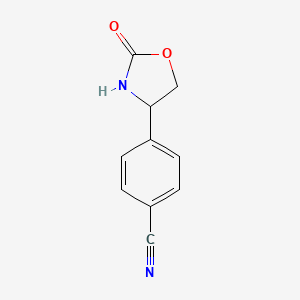
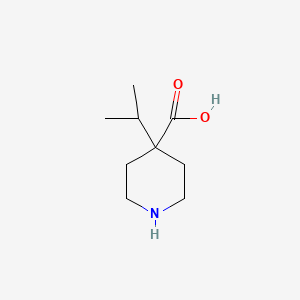
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide](/img/structure/B13520726.png)
